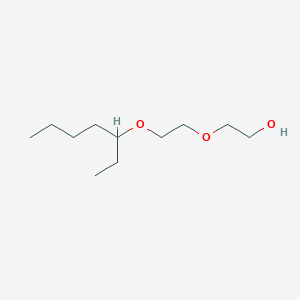

2-(2-heptan-3-yloxyethoxy)ethanol

Descripción general

Descripción

2-(2-heptan-3-yloxyethoxy)ethanol is an organic compound with the molecular formula C11H24O3. It is a member of the class of compounds known as polyethylene glycols, which are oligomers or polymers of ethylene oxide. This compound is characterized by its heptyloxy group attached to an ethoxyethanol backbone, making it a versatile molecule in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-heptan-3-yloxyethoxy)ethanol typically involves the reaction of heptyl alcohol with ethylene oxide. The process can be summarized as follows:

Step 1: Heptyl alcohol is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide.

Step 2: The reaction mixture is heated to a temperature of around 100-150°C under an inert atmosphere to facilitate the reaction.

Step 3: The product is then purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Reactors: Using large reactors to mix heptyl alcohol and ethylene oxide.

Continuous Flow Systems: Employing continuous flow systems to maintain a steady production rate.

Purification Units: Utilizing advanced purification units to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-heptan-3-yloxyethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halogenating agents like thionyl chloride for substitution reactions.

Major Products

Oxidation: Formation of heptanoic acid or heptanal.

Reduction: Formation of heptanol.

Substitution: Formation of various substituted ethoxyethanol derivatives.

Aplicaciones Científicas De Investigación

2-(2-heptan-3-yloxyethoxy)ethanol has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of surfactants, lubricants, and plasticizers.

Mecanismo De Acción

The mechanism of action of 2-(2-heptan-3-yloxyethoxy)ethanol involves its interaction with various molecular targets:

Molecular Targets: The hydroxyl and ethoxy groups interact with enzymes and proteins, altering their activity.

Pathways: The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol

- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanol

- 2-(2-(2-Butoxyethoxy)ethoxy)ethanol

Uniqueness

2-(2-heptan-3-yloxyethoxy)ethanol is unique due to its heptyloxy group, which imparts distinct hydrophobic properties compared to other similar compounds. This makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic characteristics.

Actividad Biológica

2-(2-heptan-3-yloxyethoxy)ethanol, a compound with potential biological applications, has garnered attention in various fields including pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 202.34 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on cellular processes and interactions with biomolecules. Key areas of interest include:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.

- Cell Proliferation : Research indicates that it may influence cell proliferation rates in certain cancer cell lines.

- Toxicity Assessments : Toxicological evaluations have been conducted to determine safe dosage levels for potential therapeutic uses.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Membrane Interaction : The compound may integrate into cellular membranes, affecting fluidity and permeability.

- Enzyme Inhibition : It might inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the antibacterial efficacy against Escherichia coli and Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition against both bacterial strains, with a higher efficacy noted at concentrations above 100 µg/mL.

-

Cell Proliferation Assay

- Objective : To investigate the effect on human breast cancer cell lines (MCF-7).

- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations.

- Results : A dose-dependent decrease in cell viability was observed, indicating potential anti-cancer properties.

-

Toxicity Assessment

- Objective : To determine the cytotoxic effects on normal human fibroblast cells.

- Methodology : LDH release assay was conducted.

- Results : The compound exhibited low toxicity at concentrations below 50 µg/mL.

Data Table

| Study Type | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disk diffusion | Significant inhibition at >100 µg/mL |

| Cell Proliferation | MTT assay | Dose-dependent decrease in MCF-7 viability |

| Toxicity Assessment | LDH release assay | Low toxicity at <50 µg/mL |

Propiedades

IUPAC Name |

2-(2-heptan-3-yloxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3/c1-3-5-6-11(4-2)14-10-9-13-8-7-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAWNJHIFOTMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906106 | |

| Record name | 2-{2-[(Heptan-3-yl)oxy]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-87-1 | |

| Record name | Ethanol, 2-(((1-ethylpentyl)oxy)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{2-[(Heptan-3-yl)oxy]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.